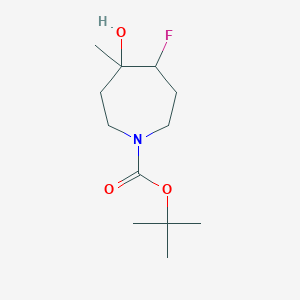

tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate

Description

tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate (CAS: 1824024-04-5, MFCD28119183) is a fluorinated azepane derivative featuring a seven-membered azepane ring with a tert-butyl carbamate (Boc) protecting group at the 1-position. Key structural motifs include a fluorine substituent at the 5-position, a hydroxyl group at the 4-position, and a methyl group adjacent to the hydroxyl moiety. Such compounds are of interest in medicinal chemistry due to the combined effects of fluorine (enhancing metabolic stability and lipophilicity) and the hydroxyl group (contributing to hydrogen-bonding interactions). The Boc group is commonly employed in organic synthesis to protect amines during multi-step reactions . Structural characterization of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP for graphical representation . Combi-Blocks lists this compound with 95% purity, indicating its utility as a synthetic intermediate .

Properties

IUPAC Name |

tert-butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-5-9(13)12(4,16)6-8-14/h9,16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFRKNQJJMPLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CCC1F)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate typically involves multiple steps:

Formation of the Azepane Ring: The azepane ring can be constructed through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation and Methylation: The hydroxyl group and the methyl group can be introduced through selective oxidation and alkylation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and fluorination, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride (NaBH4), methanol as solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.

Major Products

Oxidation: 5-fluoro-4-methylazepan-1-one.

Reduction: 5-fluoro-4-hydroxy-4-methylazepane.

Substitution: Various substituted azepanes depending on the nucleophile used.

Ester Hydrolysis: 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate: has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.

Pharmaceutical Development: It is investigated for its potential as a building block in the development of new drugs.

Chemical Biology: The compound is used in the design of probes for studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The hydroxyl group may participate in hydrogen bonding, while the tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Ring Size and Flexibility

- QK-2988 and QK-2864 feature a seven-membered azepane ring, which offers greater conformational flexibility compared to the six-membered piperidine rings in QW-3565 and QW-6443 . This flexibility may influence binding interactions in biological targets or catalytic processes.

Substituent Effects

- Fluorine Position :

- 5-Fluoro (QK-2988) vs. 3- or 4-fluoro (others): Fluorine’s electron-withdrawing effect varies with position, altering electronic density and steric accessibility.

- Hydroxyl vs. The hydroxyimino group (=N-OH) in QW-3565 may confer chelating properties or tautomeric behavior.

Steric Considerations

Biological Activity

tert-Butyl 5-fluoro-4-hydroxy-4-methylazepane-1-carboxylate (CAS No. 1824024-04-5) is a compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing heterocycle. This compound has gained attention in scientific research due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C12H22FNO3, with a molecular weight of 247.31 g/mol. The compound features a tert-butyl ester group, a hydroxymethyl group, and a fluorine atom, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom may enhance the compound's reactivity and binding affinity to specific receptors or enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. For instance, it has been investigated for its ability to reduce oxidative stress in neuronal cells exposed to amyloid-beta peptide (Aβ), which is implicated in Alzheimer's disease. The compound showed moderate protective effects by decreasing levels of inflammatory cytokines such as TNF-α and IL-6 in astrocytes treated with Aβ .

Research Findings

Case Studies

- In Vitro Study on Neuroprotection : A study assessed the protective effects of this compound on astrocytes subjected to Aβ toxicity. Results indicated enhanced cell viability and reduced inflammatory marker production when treated with the compound compared to control groups .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar azepane derivatives, reporting significant inhibition of bacterial growth, which suggests that this compound may possess similar activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.